molecular formula C26H24O6 B11144012 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11144012
M. Wt: 432.5 g/mol
InChI Key: DNRUZMBZIWTRPE-QRVIBDJDSA-N
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Description

6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the (4-methylbenzyl)oxy Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the (4-methylbenzyl)oxy group.

    Formation of the (Z)-1-(2,3,4-trimethoxyphenyl)methylidene Moiety: This step typically involves aldol condensation or similar reactions to introduce the methoxy-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: Various substitution reactions can occur, especially involving the methoxy groups and the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H24O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2Z)-6-[(4-methylphenyl)methoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H24O6/c1-16-5-7-17(8-6-16)15-31-19-10-11-20-22(14-19)32-23(24(20)27)13-18-9-12-21(28-2)26(30-4)25(18)29-3/h5-14H,15H2,1-4H3/b23-13-

InChI Key

DNRUZMBZIWTRPE-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3

Origin of Product

United States

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